(1-Bromo-3-chloropropyl)benzene

Overview

Description

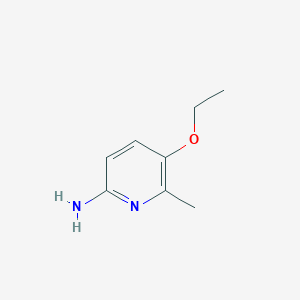

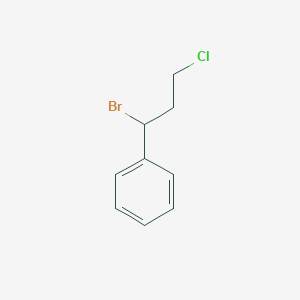

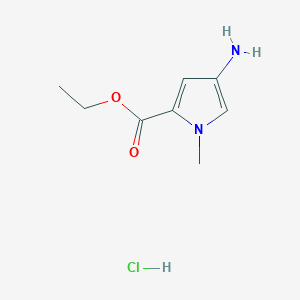

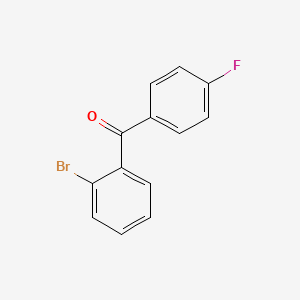

“(1-Bromo-3-chloropropyl)benzene” is a compound with the molecular weight of 233.54 . It is also known by its IUPAC name, 1-bromo-3-(3-chloropropyl)benzene .

Molecular Structure Analysis

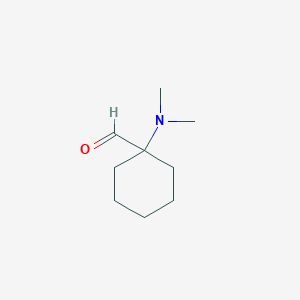

The molecular structure of “(1-Bromo-3-chloropropyl)benzene” is represented by the InChI code1S/C9H10BrCl/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6H2 . This indicates that the compound consists of a benzene ring with a bromo-chloropropyl group attached to it . Physical And Chemical Properties Analysis

“(1-Bromo-3-chloropropyl)benzene” is a liquid at room temperature . It has a molecular weight of 233.54 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Bromine-Magnesium Exchange Reactions

This compound undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, which is strongly accelerated by electron-withdrawing substituents .

Catalytic System for Cyanation

It serves as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .

Molecular Simulations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for impressive simulation visualizations .

Safety and Hazards

“(1-Bromo-3-chloropropyl)benzene” is classified as a dangerous substance. It is combustible, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It should be handled with appropriate safety measures, including the use of personal protective equipment .

Mechanism of Action

Target of Action

(1-Bromo-3-chloropropyl)benzene is a halogenated alkane compound. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . The compound’s electrophilic nature allows it to interact with these targets, leading to various biochemical reactions .

Mode of Action

The compound’s mode of action involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by (1-Bromo-3-chloropropyl)benzene are those involving electrophilic aromatic substitution . This reaction is a key step in many synthetic procedures in organic chemistry, leading to the formation of a wide range of products .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is considered to be bbb permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of (1-Bromo-3-chloropropyl)benzene’s action depend on the specific biochemical pathways and targets involved. As a halogenated alkane, it can participate in a variety of reactions, leading to the formation of numerous products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Bromo-3-chloropropyl)benzene. For instance, it is known to be volatile and will mainly exist in the vapor phase in the ambient atmosphere . It is degraded in the atmosphere by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 18 days .

properties

IUPAC Name |

(1-bromo-3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWVTCNYPZSVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511461 | |

| Record name | (1-Bromo-3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromo-3-chloropropyl)benzene | |

CAS RN |

21763-00-8 | |

| Record name | (1-Bromo-3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)